1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a methoxymethyl group at the first position, a methyl group at the fourth position, and a formyl group at the fifth position of the pyrazole ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of appropriate pyrazole derivatives with methoxymethylating agents. One common method includes the use of formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents. The formyl group is often introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis. Catalysts and reagents are chosen to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives are studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and metabolic diseases.
Industry: It is employed in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, pyrazole derivatives often interact with enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Methoxymethyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the methyl group at the third position.
1-(Methoxymethyl)-4-ethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
1-(Methoxymethyl)-4-methyl-1H-pyrazole-3-carbaldehyde: Similar structure but with the formyl group at the third position.
Uniqueness: 1-(Methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
2-(methoxymethyl)-4-methylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-3-8-9(5-11-2)7(6)4-10/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYKKCYDLRMCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)COC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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